molecular formula C6H9N3 B068462 3-cyclopropyl-1H-pyrazol-5-amine CAS No. 175137-46-9

3-cyclopropyl-1H-pyrazol-5-amine

Cat. No. B068462
M. Wt: 123.16 g/mol
InChI Key: MXVAGCQKBDMKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-cyclopropyl-1H-pyrazol-5-amine and its derivatives involves various chemical strategies, demonstrating the compound's versatility in chemical synthesis. For instance, the synthesis of related pyrazole compounds involves one-pot reactions of 1,2-cyclopropa-3-pyranones with primary amines, facilitated by InBr3 as the catalyst under mild reaction conditions, showcasing a method for introducing the cyclopropyl group into the pyrazole ring (Wang et al., 2013). Another approach for synthesizing pyrazol-5-amine derivatives includes a Brönsted acid-mediated annulation of 1-cyanocyclopropane-1-carboxylates with arylhydrazines, forming 1,3,5-trisubstituted pyrazoles (Xue et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of pyrazole derivatives reveals important insights into their chemical behavior and potential applications. For example, studies involving X-ray crystallography and Hirshfeld surface analysis of pyrazol-5-amine compounds highlight their supramolecular characteristics, including π–π stacking and hydrogen bonding, which are crucial for understanding their reactivity and interaction with other molecules (Joekar et al., 2023).

Chemical Reactions and Properties

3-Cyclopropyl-1H-pyrazol-5-amine participates in a variety of chemical reactions, contributing to the synthesis of diverse chemical structures. Domino reactions involving pyrazol-5-amines, for instance, offer selective access to pyrazolo-fused compounds and other heterocycles, showcasing the compound's role in building complex molecular architectures (Jiang et al., 2014).

Scientific Research Applications

  • Organic and Medicinal Synthesis

    • 5-Amino-pyrazoles, a class of compounds to which 3-cyclopropyl-1H-pyrazol-5-amine belongs, have proven to be fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .
    • These compounds have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
    • Various planning strategies to construct organic compounds, particularly diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds via 5-amino-pyrazoles, have been summarized .
    • The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the source .
  • Antibacterial and Antifungal Activities

    • A series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized to determine their antibacterial and antifungal activities .
    • The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the source .
  • Pharmaceutical Research

    • This compound has been used in the synthesis of a series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides .
    • These benzamides were synthesized to determine their antibacterial and antifungal activities as well as possible structure–activity relationships (SARs) to improve therapeutic efficacy .
    • The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the source .
  • Material Science

    • 3-cyclopropyl-1H-pyrazol-5-amine is a useful research compound in the field of material science .
    • Its molecular formula is C13H15N3 and its molecular weight is 213.28 g/mol .
    • The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the source .
  • Chemical Synthesis

    • This compound can be used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
    • The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the source .
  • Synthetic Reagents in Organic and Medicinal Synthesis

    • 5-Amino-pyrazoles, a class of compounds to which 3-cyclopropyl-1H-pyrazol-5-amine belongs, have proven to be fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .
    • This review presents comprehensively the applications of 5-amino-pyrazoles as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
    • The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the source .
  • Chemical Synthesis

    • 3-cyclopropyl-1H-pyrazol-5-amine is a useful research compound .
    • Its molecular formula is C13H15N3 and its molecular weight is 213.28 g/mol .
    • The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the source .
  • Antimicrobial Agents

    • A series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized to determine their antibacterial and antifungal activities .
    • The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the source .

Safety And Hazards

The safety information for 3-cyclopropyl-1H-pyrazol-5-amine indicates that it has the hazard statements H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-cyclopropyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVAGCQKBDMKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374126
Record name 3-cyclopropyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-1H-pyrazol-5-amine

CAS RN

175137-46-9
Record name 3-cyclopropyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopropyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclopropyl-1H-pyrazol-5-amine
Reactant of Route 2
3-cyclopropyl-1H-pyrazol-5-amine
Reactant of Route 3
3-cyclopropyl-1H-pyrazol-5-amine
Reactant of Route 4
3-cyclopropyl-1H-pyrazol-5-amine
Reactant of Route 5
3-cyclopropyl-1H-pyrazol-5-amine
Reactant of Route 6
3-cyclopropyl-1H-pyrazol-5-amine

Citations

For This Compound
34
Citations
H Raju, TS Nagamani, S Chandrappa… - Journal of Enzyme …, 2010 - Taylor & Francis
… The nucleophilic substitution reactions of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine (7) with different substituted aromatic acid chlorides (R-CO-Cl) (8) were carried out in …
Number of citations: 7 www.tandfonline.com
H Raju, S Chandrappa, DS Prasanna… - Recent Patents on …, 2011 - ingentaconnect.com
… capable of inhibiting, retarding, or reversing the process of multistage carcinogenesis, we synthesised a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine …
Number of citations: 14 www.ingentaconnect.com
S Ma, B Ouyang, L Wang, L Yao - Current Computer-Aided …, 2020 - ingentaconnect.com
Background: Pyrazol-5-amine derivatives are an important class of heterocyclic compounds. However, there are less 4-alkyl substituted pyrazoles reported. Objective: Here reported are …
Number of citations: 3 www.ingentaconnect.com
T Wang, G Bemis, B Hanzelka, H Zuccola… - ACS Medicinal …, 2017 - ACS Publications
… The starting material 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine 58 was prepared from simple methylation of 3-cyclopropyl-1H-pyrazol-5-amine. Reaction with 2,4-dibromo-5-…
Number of citations: 43 pubs.acs.org
MA Taher, AA Laboni, SA Shompa, MM Rahman… - Chinese Journal of …, 2023 - Elsevier
… According to a research article, some 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine products have been developed and evaluated for the effectiveness of their antimicrobial …
Number of citations: 0 www.sciencedirect.com
S Demuro, C Sauvey, SK Tripathi… - European journal of …, 2022 - Elsevier
… Taking advantage of the higher reactivity of 4-heterocycle position, a solvent-free substitution of 1 with 3-cyclopropyl-1H-pyrazol-5-amine (2), in the presence of triethylamine as base, …
Number of citations: 12 www.sciencedirect.com
JJ Crawford, W Lee, I Aliagas, S Mathieu… - Journal of medicinal …, 2015 - ACS Publications
… The title compound was prepared via general procedure 1, using 3-cyclopropyl-1H-pyrazol-5-amine (0.30 g, 2.4 mmol) and 2,4-dichlorofuro[3,2-d]pyrimidine (0.45 g, 2.4 mmol) as …
Number of citations: 33 pubs.acs.org
HJ Finlay, J Lloyd, W Vaccaro, A Kover… - Journal of medicinal …, 2012 - ACS Publications
… To a solution of 3-cyclopropyl-1H-pyrazol-5-amine (1.0 g, 8.1 mol)in THF (50 mL) was added 3,4-dichlorobenzaldehyde (1.4 g, 8.1 mol) and methyl 3-oxobutanoate (0.94 g, 8.1 mol). …
Number of citations: 27 pubs.acs.org
BB Hansen, TH Jepsen, M Larsen… - Journal of Medicinal …, 2020 - ACS Publications
… The reaction mixture was stirred at rt for 5 min followed by the addition of 3-cyclopropyl-1H-pyrazol-5-amine 43e (110 mg, 0.892 mmol), and the resulting mixture was stirred at 60 C …
Number of citations: 19 pubs.acs.org
S Chandrappa, H Chandru, AC Sharada… - Medicinal chemistry …, 2010 - Springer
… obtained from 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid 3 (0.1 g, 0.01 mmol), 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine 4b (…
Number of citations: 36 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.